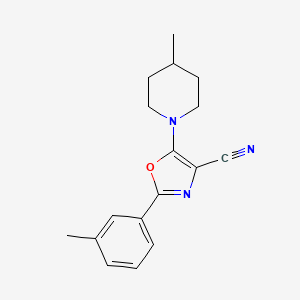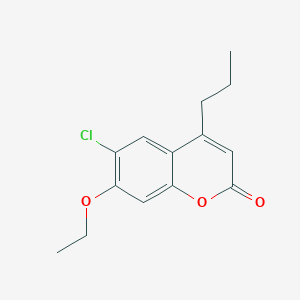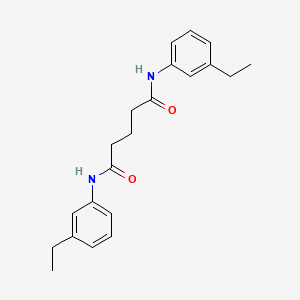
2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-5-(4-methyl-1-piperidinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MP-10 involves the modulation of dopamine and serotonin neurotransmission. This compound has been found to act as a dopamine and serotonin reuptake inhibitor, which increases the concentration of these neurotransmitters in the synapse. MP-10 has also been found to act as a partial agonist at the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
MP-10 has a wide range of biochemical and physiological effects. This compound has been found to increase locomotor activity and produce rewarding effects in animal models. It has also been found to decrease anxiety-like behavior and produce antidepressant-like effects. MP-10 has also been shown to have potential applications in the treatment of addiction, as it has been found to decrease cocaine self-administration in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MP-10 in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on the central nervous system are well understood. However, one limitation of using MP-10 in lab experiments is its potential for abuse. This compound has been found to produce rewarding effects in animal models, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on MP-10. One potential area of research is the development of more selective dopamine and serotonin reuptake inhibitors. Another potential area of research is the development of compounds that target specific subtypes of the serotonin receptor. Additionally, further research is needed to fully understand the potential applications of MP-10 in the treatment of addiction, depression, and anxiety disorders.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzylamine with 4-methylpiperidine-4-carbonitrile followed by the addition of a mixture of acetic anhydride and acetic acid. The resulting product is then treated with sodium hydroxide and acetic acid to yield the final product, MP-10.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. MP-10 has also been shown to have potential applications in the treatment of addiction, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-6-8-20(9-7-12)17-15(11-18)19-16(21-17)14-5-3-4-13(2)10-14/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUIEHMIZOYDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Methylphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)


![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)


![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)
